Cas no 89059-06-3 (3-(1H-Pyrrol-1-yl)propanoic acid)

3-(1H-Pyrrol-1-yl)propanoic acid structure
89059-06-3 structure
Product Name:3-(1H-Pyrrol-1-yl)propanoic acid
CAS No:89059-06-3
Molecular Formula:C7H9NO2
Molecular Weight:139.151861906052
MDL:MFCD03844729
CID:733551
PubChem ID:297621

3-(1H-Pyrrol-1-yl)propanoic acid Properties

Names and Identifiers

    • 3-(1H-Pyrrol-1-yl)propanoic acid
    • Pyrrole-1-propionic Acid
    • 3-pyrrol-1-ylpropanoic acid
    • 3-Pyrrol-1-yl-propionic acid
    • 3-(1H-pyrrol-1-yl)propanoic acid(SALTDATA: FREE)
    • 1H-Pyrrole-1-propanoic acid
    • N-(2-carboxyethyl)pyrrole
    • 3-pyrrolylpropanoic acid
    • NSC168870
    • Pyrrole-1-propionicAcid
    • N-(2-Carboxyethyl) pyrrole
    • 1H-Pyrrole-1-propionic acid
    • RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • HMS1704G03
    • STK357320
    • SBB010274
    • KM2797
    • 2198AF
    • BBL008565
    • 1H-Pyrrole-1-p
    • Pyrrole-1-propionic acid (7CI)
    • 1-(2-Carboxyethyl)pyrrole
    • 3-(1-Pyrrolyl)propionic acid
    • 3-(1H-Pyrrol-1-yl)propionic acid
    • N-Pyrrolylpropanoic acid
    • NSC 168870
    • Pyrrole-N-propanoic acid
    • MDL: MFCD03844729
    • InChIKey: RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • Inchi: 1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
    • SMILES: C(CC(O[H])=O)N1C=CC=C1

Computed Properties

  • Exact Mass: 139.06300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 139.063
  • Heavy Atom Count: 10
  • Complexity: 119
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 42.2

Experimental Properties

  • LogP: 0.96280
  • PSA: 42.23000
  • Refractive Index: 1.534
  • Boiling Point: 287.8°C at 760 mmHg
  • Melting Point: 59-64 °C
  • Flash Point: 127.9℃
  • Density: 1.14

3-(1H-Pyrrol-1-yl)propanoic acid Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Instruction: S26
  • Risk Phrases:R36
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Risk Phrases: 36
  • Signal Word:Warning

3-(1H-Pyrrol-1-yl)propanoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(1H-Pyrrol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB46966-250mg
Pyrrole-1-propionic acid
89059-06-3 95%
250mg
$5.00 2024-04-19
Aaron
AR00368Y-100mg
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 98%
100mg
$4.00 2025-02-11
abcr
AB218549-1 g
3-(1H-Pyrrol-1-yl)propanoic acid; 95%
89059-06-3
1g
€128.10 2023-02-05
Advanced ChemBlocks
P35344-500MG
1H-Pyrrole-1-propanoic acid
89059-06-3 95%
500MG
$75 2023-04-13
Ambeed
A625488-250mg
Pyrrole-1-propionic Acid
89059-06-3 98%
250mg
$6.0 2025-02-21
Apollo Scientific
OR952599-1g
Pyrrole-1-propionic acid
89059-06-3 97%
1g
£15.00 2025-02-21
Chemenu
CM196866-10g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
10g
$396 2021-08-05
Enamine
EN300-94277-0.05g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
0.05g
$19.0 2025-03-21
eNovation Chemicals LLC
D689941-1g
Pyrrole-1-propionic Acid
89059-06-3 97%
1g
$125 2021-09-27
OTAVAchemicals
2265191-100MG
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95%
100MG
$100

3-(1H-Pyrrol-1-yl)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Electrocoating of stainless steel coronary stents for extended release of paclitaxel
Okner, R.; Oron, M.; Tal, N.; Nyska, A.; Kumar, N.; et al, Journal of Biomedical Materials Research, 2008, (2), 427-436

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 rt
Reference
Bu3SnH-Mediated radical cyclization onto azoles
Allin, Steven M.; Barton, William R. S.; Russell Bowman, W.; Bridge, Emma; Elsegood, Mark R. J.; et al, Tetrahedron, 2008, 64(33), 7745-7758

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Impedimetric detection of calreticulin by a disposable immunosensor modified with a single-walled carbon nanotube-conducting polymer nanocomposite
Aydn, Elif Burcu; Aydn, Muhammet; Sezginturk, Mustafa Kemal, ACS Biomaterials Science & Engineering, 2022, 8(9), 3773-3784

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Selective and ultrasensitive electrochemical immunosensing of NSE cancer biomarker in human serum using epoxy-substituted poly(pyrrole) polymer modified disposable ITO electrode
Aydin, Elif Burcu; Aydin, Muhammet; Sezginturk, Mustafa Kemal, Sensors and Actuators, 2020, 306,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, rt
1.2 Reagents: Sulfuric acid ;  pH 3, rt
Reference
Synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms
Andrade, Mariana; Sousa, Carla; Borges, Jose Enrique; Freire, Cristina, Journal of Physical Organic Chemistry, 2005, 18(9), 935-940

Synthetic Circuit 6

Reaction Conditions
Reference
Covalent electropolymerization of glucose oxidase in polypyrrole. Evaluation of methods of pyrrole attachment to glucose oxidase on the performance of electropolymerized glucose sensors
Yon-Hin, Bernadette F. Y.; Smolander, Maria; Crompton, Thomas; Lowe, Christopher R., Analytical Chemistry, 1993, 65(15), 2067-71

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  30 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
New Approach to Rapid Generation and Screening of Diverse Catalytic Materials on Electrode Surfaces
Siu, Tung; Yekta, Shahla; Yudin, Andrei K., Journal of the American Chemical Society, 2000, 122(48), 11787-11790

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol ;  < 40 °C; 17 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Elaboration and characterization of carboxylic acid-functionalized polypyrrole films
Husson, J.; Lakard, S.; Monney, S.; Buron, C. C.; Lakard, B., Synthetic Metals, 2016, 220, 247-254

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion
Lee, Joo-Woon; Serna, Francisco; Nickels, Jonathan; Schmidt, Christine E., Biomacromolecules, 2006, 7(6), 1692-1695

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  < 40 °C; overnight, < 40 °C
1.2 Reagents: Potassium hydroxide ;  12 h, reflux; cooled
1.3 Reagents: Hydrochloric acid ;  pH 3
Reference
Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors
Dong, Hua; Cao, Xiaodong; Li, Chang Ming, ACS Applied Materials & Interfaces, 2009, 1(7), 1599-1606

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
Multi-functional electroactive polymers (EAPs) as alternatives for cadmium based coatings
Zarras, P.; Guenthner, A.; Irvin, D. J.; Stenger-Smith, J. D.; Hawkins, S.; et al, ACS Symposium Series, 2010, 1050, 133-149

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Construction of a Pentacyclic Framework Enabled by Nickel Catalysis
Iqbal, Naeem ; Ashraf, Muhammad Awais; Gul, Anam Rana; Bae, Jaehan; Iqbal, Naila; et al, Organic Letters, 2023, 25(4), 647-652

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
Carboxyethyl-functionalized 3D porous polypyrrole synthesized using a porogen-free method for covalent immobilization of urease
Kutorglo, Edith Mawunya ; Muzika, Frantisek; Hassouna, Fatima; Storti, Giuseppe; Kopecky, Dusan; et al, Microporous and Mesoporous Materials, 2021, 311,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
One-step reactivity-driven synthesis of core-shell structured electrically conducting particles for biomedical applications
Mao, Jifu; Zhang, Ze, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2016, 4(32), 5429-5436

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
N-Oligo(3-hydroxybutyrate)-functionalized polypyrroles: towards bio-erodible conducting copolymers
Domagala, Anna; Domagala, Wojciech; Ledwon, Przemyslaw; Musiol, Marta; Janeczek, Henryk; et al, Polymer International, 2016, 65(12), 1395-1404

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid
Reference
Electrochemical Polymerization of Pyrrole Containing TEMPO Side Chain on Pt Electrode and Its Electrochemical Activity
Lu, Jin-jin; Ma, Jia-qi; Yi, Jing-miao; Shen, Zhen-lu; Zhong, Yi-jun; et al, Electrochimica Acta, 2014, 130, 412-417

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
Oligo-3-hydroxybutyrate functionalised pyrroles for preparation of biodegradable conductive polymers
Domagala, A.; Maksymiak, M.; Janeczek, H.; Musiol, M.; Turczyn, R.; et al, Journal of Materials Science, 2014, 49(14), 5227-5236

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  10 min, 75 °C
1.2 75 °C; 2.5 h, 75 °C
Reference
Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure-Reactivity Relationship Studies
Kumar, Sunil; Krishnakanth, Sada; Mathew, Jomon; Pomerantz, Zvika; Lellouche, Jean-Paul; et al, Journal of Physical Chemistry C, 2014, 118(5), 2570-2579

3-(1H-Pyrrol-1-yl)propanoic acid Raw materials

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3-(1H-Pyrrol-1-yl)propanoic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89059-06-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89059-06-3)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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